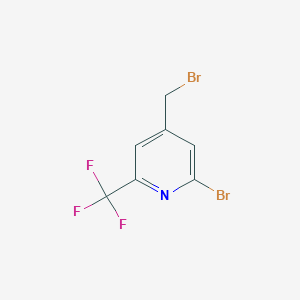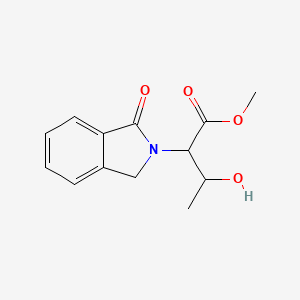
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine. The process begins with the addition of hydrazine hydrate to 2-chloro-6-(trifluoromethyl)pyridine in the presence of isopropanol. The mixture is then heated to reflux, followed by cooling and extraction with ethyl acetate. The organic phase is dried and concentrated to yield 2-hydrazino-6-(trifluoromethyl)pyridine. This intermediate is then reacted with bromine in chloroform under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Radical Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, adding to unsaturated bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and organic solvents like tetrahydrofuran (THF).
Radical Trifluoromethylation: Reagents include trifluoromethyl iodide and radical initiators such as azobisisobutyronitrile (AIBN).
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling:
Radical Trifluoromethylation: Products include trifluoromethylated pyridines with enhanced chemical stability and biological activity.
Scientific Research Applications
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Radical Trifluoromethylation: The trifluoromethyl group participates in radical reactions, adding to unsaturated bonds and stabilizing the resulting radicals.
Comparison with Similar Compounds
2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds:
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLPTNCBUNYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Bromo-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1411955.png)

amine](/img/structure/B1411962.png)





![1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine](/img/structure/B1411968.png)
![N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine](/img/structure/B1411969.png)
![N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1411970.png)
